Boc-D-dap(dde)-OH
Description
Overview of Diaminopropionic Acid (Dap) Derivatives as Versatile Building Blocks
Diaminopropionic acid (Dap), a non-proteinogenic amino acid, and its derivatives are particularly valuable building blocks in the synthesis of complex peptides and other bioactive molecules. mdpi.combiosynsis.com The presence of two amino groups provides a versatile scaffold for a variety of chemical modifications and the introduction of diverse functionalities. mdpi.com Dap derivatives have been incorporated into a range of compounds, including peptide-based therapeutics, enzyme inhibitors, and bioconjugates for drug delivery systems. mdpi.comchemimpex.com Their ability to mimic or replace natural amino acid residues, while introducing new chemical handles, makes them a cornerstone in the design of novel molecular architectures. researchgate.net
Strategic Role of Orthogonal Protecting Groups in Complex Molecular Assembly
The synthesis of complex molecules, especially peptides, necessitates a sophisticated strategy for the selective protection and deprotection of reactive functional groups. wikipedia.org This is where the concept of orthogonal protecting groups becomes paramount. fiveable.me An orthogonal protection strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions, without affecting one another. fiveable.meiris-biotech.de This allows for precise, stepwise modifications at specific sites within a molecule, a critical requirement for the assembly of intricate structures like branched or cyclic peptides. fiveable.mebiosynth.com Common orthogonal pairs, such as Boc (acid-labile) and Fmoc (base-labile), are fundamental to solid-phase peptide synthesis (SPPS), enabling the controlled elongation of the peptide chain. iris-biotech.debiosynth.com
Contextualizing Boc-D-dap(dde)-OH within Modern Synthetic Methodologies
This compound is a prime example of a strategically designed building block that embodies the principles of orthogonal protection. This compound features three key components: the D-diaminopropionic acid core, an acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-amino group, and a hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (dde) group protecting the β-amino group. chemimpex.comfrontiersin.org This specific combination of protecting groups allows for the selective deprotection of either the α- or β-amino group, providing chemists with exceptional control over the synthetic route. peptide.com For instance, the Boc group can be removed to allow for peptide chain elongation at the N-terminus, while the dde group remains intact. Conversely, the selective removal of the dde group exposes the β-amino group for side-chain modifications, such as cyclization or the attachment of labels or other moieties, while the peptide backbone remains protected. peptide.com This versatility makes this compound a highly valuable reagent in modern synthetic methodologies, facilitating the construction of complex and precisely engineered molecules. chemimpex.comgoogle.com
Physicochemical Properties of this compound
| Property | Value |
| Synonym | This compound |
| CAS Number | 1263047-33-1 |
| Molecular Formula | C₁₈H₂₈N₂O₆ |
| Molecular Weight | 368.5 g/mol |
| Appearance | White crystalline powder |
| Purity | ≥ 98% (HPLC) |
| Melting Point | 143-149 °C |
| Optical Rotation | [a]D20 = -33 ± 2º (c=1 in MeOH) |
| Storage Conditions | 0-8 °C |
Data sourced from reference chemimpex.com
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Nα-Boc-Nβ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-diaminopropionic acid |
| Boc | tert-butyloxycarbonyl |
| dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| Dap | Diaminopropionic acid |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| Alloc | Allyloxycarbonyl |
| Z or Cbz | Benzyloxycarbonyl |
| Tos | Tosyl |
| Mtt | Methyltrityl |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl |
| Bzl | Benzyl |
| Dmb | Dimethoxybenzyl |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| DMF | N,N-Dimethylformamide |
| TFA | Trifluoroacetic acid |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| NBS-Cl | o-Nitrobenzenesulfonyl chloride |
| TMOF | Trimethyl orthoformate |
| NaBH(OAc)₃ | Sodium triacetoxyborohydride |
| Cu(OAc)₂ | Copper(II) acetate |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | Hydroxybenzotriazole |
| TIS | Triisopropylsilane |
| EDC·HCl | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride |
| TEA | Triethylamine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONCDJKRGMZBBL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Boc D Dap Dde Oh
Established Synthetic Routes to Boc-D-dap(dde)-OH
The preparation of this compound relies on multi-step strategies that ensure the selective protection of the two amino groups of D-diaminopropionic acid (D-Dap). These methods are designed to introduce the acid-labile Boc group at the α-amino position and the hydrazine-sensitive Dde group at the β-amino position, or vice versa, with high regioselectivity.
Multi-Step Strategies for Selective Amino Group Protection
The synthesis of this compound typically begins with a commercially available and suitably protected precursor of D-aspartic acid or D-serine. One common approach involves the conversion of the side-chain carboxyl group of a protected D-aspartic acid derivative into an amino group through a Curtius rearrangement. organic-chemistry.org This method is effective in establishing the β-nitrogen with the desired stereochemistry. organic-chemistry.org
Another strategy utilizes D-serine as the starting material. mdpi.comresearchgate.net In this pathway, the hydroxyl group of a protected D-serine derivative is converted into a leaving group, followed by nucleophilic substitution with an azide (B81097) source. Subsequent reduction of the azide yields the β-amino group, which can then be protected with the Dde group. frontiersin.org The α-amino group is typically protected with the Boc group at an earlier stage in the synthesis. frontiersin.org
A key aspect of these multi-step strategies is the careful selection of reaction conditions and protecting groups to avoid side reactions and ensure the preservation of the chiral center's integrity. mdpi.comresearchgate.net
Incorporation of D-Dap Scaffolds with Orthogonal Protecting Groups
The use of orthogonal protecting groups, such as Boc and Dde, is fundamental to the utility of this compound in peptide synthesis. The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Dde group is stable to acid but can be selectively removed using hydrazine (B178648). sigmaaldrich.com This orthogonality allows for the sequential deprotection and functionalization of the α- and β-amino groups.
The incorporation of the D-Dap scaffold with these protecting groups provides a branch point in a peptide chain. After the removal of the Dde group, the newly exposed β-amino group can be elongated with another peptide sequence or modified with various chemical moieties, such as fluorescent labels or polyethylene (B3416737) glycol (PEG) chains. sigmaaldrich.com This approach is widely used in the synthesis of branched peptides, cyclic peptides, and other complex peptide architectures. sigmaaldrich.com
Precursor Design and Stereochemical Considerations in Diaminopropionic Acid Derivatives
A critical consideration is the maintenance of the D-configuration at the α-carbon throughout the synthesis. mdpi.comresearchgate.net Many synthetic transformations, such as the Curtius rearrangement or nucleophilic substitutions, can potentially lead to racemization if not performed under carefully controlled conditions. mdpi.com Therefore, reaction conditions, including solvent, temperature, and reagents, must be optimized to preserve the stereochemical integrity of the molecule. mdpi.comresearchgate.net Analytical techniques such as chiral high-performance liquid chromatography (HPLC) and polarimetry are often employed to confirm the enantiomeric purity of the final product.
Optimization of Reaction Conditions for High-Yield Synthesis of this compound
Achieving high yields in the synthesis of this compound requires careful optimization of each reaction step. Key parameters that are often fine-tuned include the choice of solvents, reagents, reaction times, and temperatures.
For instance, in the protection steps, the choice of the Boc and Dde introducing reagents and the reaction conditions can significantly impact the yield and purity of the product. Similarly, in the conversion of the precursor's functional group to the β-amino group, optimization is critical. In the case of the Curtius rearrangement, the choice of the azide source and the conditions for the rearrangement are crucial for maximizing the yield of the desired isocyanate intermediate. organic-chemistry.org When starting from serine, the efficiency of the tosylation and subsequent azidation steps can be influenced by factors such as the base and solvent used. frontiersin.org
Regioselective Functionalization of Diaminopropionic Acid Residues
The regioselective functionalization of the α- and β-amino groups of diaminopropionic acid is the cornerstone of its application in peptide chemistry. The orthogonal protection strategy embodied in this compound allows for precise control over which amino group is available for reaction.
Once incorporated into a peptide chain, the Dde group can be selectively removed with hydrazine, leaving the Boc-protected α-amino group and the peptide backbone intact. sigmaaldrich.com The liberated β-amino group can then be acylated, alkylated, or coupled with another amino acid or peptide fragment. google.comacs.org This enables the synthesis of branched peptides where a second peptide chain is attached to the side chain of the D-Dap residue.
Conversely, if the Boc group is removed first under acidic conditions, the α-amino group becomes available for further chain elongation in standard solid-phase peptide synthesis (SPPS). This versatility makes orthogonally protected diaminopropionic acid derivatives invaluable tools for creating complex and functionally diverse peptide structures.
Orthogonal Protecting Group Strategies in Peptide and Peptidomimetic Synthesis
Principles of Orthogonal Protection in Boc/Dde Chemistry
Orthogonality in protecting group strategies is a fundamental concept where each class of protecting group can be removed by a distinct chemical mechanism, without affecting the others. researchgate.net The combination of the tert-Butyloxycarbonyl (Boc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting groups exemplifies a powerful orthogonal system. rsc.org
The Boc group, protecting the α-amino group (Nα), is labile to acidic conditions. organic-chemistry.orgjk-sci.com Conversely, the Dde group, which shields the side-chain amino group (Nβ) of the diaminopropionic acid (dap) residue, is stable to the acidic and basic conditions typically used for Boc and Fmoc (9-fluorenylmethyloxycarbonyl) group removal, respectively. sigmaaldrich.com The Dde group's selective removal is achieved through treatment with hydrazine (B178648). peptide.comnottingham.ac.uk This differential stability allows for the sequential and specific unmasking of the α-amino and β-amino groups, facilitating site-specific modifications within a peptide sequence. sigmaaldrich.com
The orthogonality between Boc and Dde is crucial for synthesizing complex peptides. For instance, after the completion of a peptide chain using standard solid-phase peptide synthesis (SPPS), the N-terminus can be protected with a Boc group. Subsequently, the side-chain Dde group can be selectively removed to allow for modifications like cyclization or branching, while the rest of the peptide, including the N-terminus and other acid-labile side-chain protecting groups, remains intact. peptide.comsigmaaldrich.com
Table 1: Orthogonal Protecting Group Pairs and Their Cleavage Conditions
| Protecting Group 1 | Protecting Group 2 | Cleavage Condition for Group 1 | Cleavage Condition for Group 2 | Orthogonality |
|---|---|---|---|---|
| Boc | Dde | Acid (e.g., TFA) | Hydrazine | Yes |
| Fmoc | tBu | Base (e.g., Piperidine) | Acid (e.g., TFA) | Yes |
| Boc | Bzl | Mild Acid (e.g., TFA) | Strong Acid (e.g., HF) / Hydrogenolysis | Partial (Linear) |
| Alloc | Fmoc/tBu | Pd(0) catalyst | Base/Acid | Yes |
Selective Cleavage of Boc and Dde Protecting Groups
The selective removal of the Boc and Dde protecting groups is the cornerstone of their utility in orthogonal synthetic strategies. The distinct chemical conditions required for their cleavage ensure that one group can be removed without affecting the other, providing precise control over the synthetic pathway.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for α-amino functions in peptide synthesis. Its removal is typically achieved under anhydrous acidic conditions. organic-chemistry.org The most common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). jk-sci.comug.edu.pl The mechanism involves the protonation of the Boc group, which then fragments to release the free amine, along with isobutylene (B52900) and carbon dioxide as volatile byproducts. jk-sci.com
Other acidic reagents can also be employed for Boc deprotection, including p-toluenesulfonic acid and hydrogen chloride. bzchemicals.comacs.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive groups. For instance, milder acidic conditions might be chosen to avoid premature cleavage of highly acid-labile side-chain protecting groups. mdpi.com
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is specifically employed to protect primary amine side chains, such as the β-amino group in Boc-D-dap(dde)-OH. peptide.com The standard method for the cleavage of the Dde group involves treatment with a solution of 2% hydrazine monohydrate in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.com This reaction proceeds at room temperature and is typically complete within a short period. nottingham.ac.uk
The deprotection mechanism is driven by the formation of a stable aromatic byproduct, 3,6,6-trimethyl-4,5,6,7-tetrahydro-lH-indazol-4-one. nottingham.ac.uk The progress of the deprotection can often be monitored spectrophotometrically, as the cleavage byproduct exhibits strong UV absorbance. sigmaaldrich.com It is crucial to note that hydrazine will also remove the Fmoc group, which necessitates protecting the N-terminus with a Boc group if selective Dde removal is desired in a peptide synthesized using Fmoc chemistry. peptide.combzchemicals.com
The Boc/Dde protecting group strategy exhibits excellent compatibility and orthogonality with the most widely used protecting group scheme in modern solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy. sigmaaldrich.comiris-biotech.de In the Fmoc/tBu approach, the temporary Nα-protecting group is the base-labile Fmoc group, while permanent side-chain protection is typically provided by acid-labile tert-butyl (tBu) based groups. iris-biotech.denih.gov
The Dde group is stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for Fmoc removal and the acidic conditions (e.g., TFA) used for the final cleavage and deprotection of tBu-based side chains. sigmaaldrich.com This three-dimensional orthogonality allows for the synthesis of highly complex peptides. For example, a peptide can be assembled on a solid support using Fmoc/tBu chemistry. Then, a this compound residue can be incorporated. After completion of the linear sequence, the N-terminal Fmoc group can be replaced with a Boc group. researchgate.net Subsequently, the Dde group can be selectively removed with hydrazine to allow for side-chain modification, without affecting the N-terminal Boc group or the acid-labile side-chain protecting groups. peptide.compeptide.com This provides a powerful tool for creating branched peptides, cyclic peptides, and peptide conjugates. sigmaaldrich.comresearchgate.net
Table 2: Compatibility of Protecting Groups in Different Chemical Environments
| Protecting Group | Reagent for Removal | Stability of Boc | Stability of Dde | Stability of Fmoc | Stability of tBu |
|---|---|---|---|---|---|
| Boc | Acid (TFA) | Labile | Stable sigmaaldrich.com | Stable | Labile iris-biotech.de |
| Dde | Hydrazine | Stable | Labile | Labile peptide.com | Stable peptide.com |
| Fmoc | Base (Piperidine) | Stable | Stable nottingham.ac.uk | Labile | Stable |
| tBu | Acid (TFA) | Labile | Stable | Stable | Labile |
Hydrazine-Mediated Deprotection of Nβ-Dde Groups
Mitigation of Protecting Group Migration and Side Reactions
While the Dde group is a valuable tool, it is not without potential complications. One of the primary concerns is the possibility of protecting group migration. nih.gov This side reaction has been observed to occur from the side chain of one amino acid to a free amino group, either on another side chain or at the N-terminus, particularly during the piperidine-mediated deprotection of Fmoc groups. nih.goviris-biotech.de This migration can lead to a scrambling of the protecting group's position within the peptide sequence, compromising the integrity of the final product. nih.gov
To mitigate this issue, several strategies have been developed:
Use of a more hindered analogue: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was introduced as a more sterically hindered alternative to Dde. peptide.com The ivDde group is more stable during prolonged syntheses and less prone to migration. peptide.comiris-biotech.de
Optimization of deprotection conditions: Shortening the reaction time for Fmoc deprotection can help to minimize Dde migration. nih.gov
Alternative deprotection reagents: For selective Dde removal in the presence of Fmoc, a mixture of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methyl-2-pyrrolidone (NMP) can be used instead of hydrazine, demonstrating full orthogonality. peptide.comresearchgate.net
Another potential side reaction associated with hydrazine treatment is the cleavage of the peptide backbone at glycine (B1666218) residues and the conversion of arginine to ornithine if the hydrazine concentration is too high. peptide.com Therefore, it is recommended to use a concentration of no more than 2% hydrazine. peptide.com
Strategic Placement of this compound within Peptide Sequences
The strategic incorporation of this compound into a peptide sequence opens up a wide array of possibilities for creating complex and functional molecules. The unique properties of this building block allow for site-specific modifications that would be difficult or impossible to achieve with standard amino acids.
The placement of a Dap(Dde) residue provides a latent nucleophilic handle within the peptide chain. Once the Dde group is selectively removed, the exposed β-amino group can serve as a point for:
Cyclization: The free amine can be reacted with an activated C-terminal carboxyl group to form a side-chain-to-tail cyclic peptide. researchgate.net
Branching: A second peptide chain can be synthesized from the deprotected side-chain amine, leading to the formation of branched or dendritic peptides. sigmaaldrich.com
Conjugation: The amine can be used to attach various moieties, such as fluorescent labels, lipids, sugars, or other bioactive molecules, to a specific site within the peptide. sigmaaldrich.comnih.gov
The decision of where to place the this compound residue is dictated by the desired final structure and function of the peptide. For instance, in the synthesis of cyclic peptides, the Dap(Dde) residue is positioned at a location that will result in a stable and bioactive cyclic structure upon lactamization. In the design of multi-functional probes, the Dap(Dde) residue can act as a linchpin for the attachment of different functional units. sigmaaldrich.com The incorporation of this compound can be particularly challenging in some sequences, and may require extended coupling times or specialized activation reagents. google.com
Integration and Application in Advanced Molecular Architecture Design
Peptide Synthesis and Engineering
Boc-D-dap(dde)-OH serves as a versatile tool in peptide synthesis, facilitating the creation of peptides with novel functionalities and structural constraints. Its unique protecting group scheme is compatible with the two major strategies in solid-phase peptide synthesis (SPPS): the Boc/Bzl (benzyloxycarbonyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches. rsc.orgissuu.com
The synthesis of branched or di-epitopic peptides relies on the ability to selectively deprotect and functionalize an amino acid side chain without disturbing the peptide backbone or other protected side chains. sigmaaldrich.comsigmaaldrich.com The Dde group on this compound is ideally suited for this purpose. In a standard Fmoc-based SPPS workflow, the peptide backbone is assembled, and at the desired branching point, the this compound (or its Fmoc-protected counterpart, Fmoc-D-Dap(Dde)-OH) is incorporated.
Once the primary sequence is complete, the resin-bound peptide is treated with a dilute solution of hydrazine (B178648) (typically 2% in dimethylformamide, DMF) to selectively cleave the Dde group from the Dap side chain. sigmaaldrich.com This unmasks the β-amino group, which then serves as an anchor point for the synthesis of a second, branching peptide chain. This orthogonality is critical; the hydrazine treatment does not affect the acid-labile Boc or tBu groups, nor the base-labile Fmoc group if it is still present. sigmaaldrich.comsigmaaldrich.com This method allows for the controlled assembly of complex, multi-functional peptide constructs, such as synthetic vaccines or targeted drug delivery systems.
Macrocyclization is a widely used strategy to improve the stability, binding affinity, and metabolic resistance of peptides. This compound provides a convenient method for on-resin cyclization through side-chain lactam bridge formation. The synthetic route involves the assembly of the linear peptide precursor on a solid support using standard SPPS protocols, incorporating this compound at a strategic position.
After the linear sequence is assembled, two orthogonal deprotection steps are performed. First, the N-terminal Fmoc group is removed, and the exposed amine is coupled with a residue containing a free carboxylic acid side chain (e.g., Asp or Glu). Subsequently, the Dde group on the Dap side chain is selectively removed with 2% hydrazine in DMF. nih.gov This exposes the side-chain amine, which can then react with the previously introduced carboxylic acid side chain to form an intramolecular amide (lactam) bond. nih.govresearchgate.net This reaction is typically promoted by standard peptide coupling reagents like HBTU and HOBt. nih.gov This approach enables the creation of peptides with constrained conformations, which is often crucial for mimicking protein secondary structures and enhancing biological activity. nih.gov
Post-translational modifications (PTMs) are vital for the biological function of most proteins. The synthesis of peptides bearing specific PTMs is essential for studying their roles in biology. This compound and its analogs facilitate the site-specific introduction of various modifications.
Glycosylation: In the chemo-enzymatic synthesis of glycoproteins, Dde-protected diamino acids can be incorporated into a peptide sequence. rsc.orgnih.govrsc.org After assembly of the peptide backbone, the Dde group is removed with hydrazine, exposing a unique primary amine on the side chain. This amine can then be functionalized, for example, by attaching a phenyl boronic acid moiety for synthetic lectin development or by serving as a handle for subsequent enzymatic glycosylation to produce complex O-glycoproteins. nih.govrsc.org
Ubiquitination: The Fmoc/Dde strategy has been cited in the synthesis of ubiquitinated peptides. sigmaaldrich.com A Dap residue protected with Dde can be incorporated into the target peptide. Selective deprotection of the Dde group allows for the attachment of ubiquitin or a ubiquitin-derived fragment at a specific lysine-mimicking position.
Phosphorylation: While often accomplished using trityl-protected serine or threonine, the principle of orthogonal protection demonstrated by the Dde group is fundamental to the synthesis of phosphopeptides. sigmaaldrich.comresearchgate.net The ability to selectively unmask a specific site on the peptide while it is still on the resin is key to directing the phosphorylation reaction to the intended residue.
The use of this compound is well-integrated into established SPPS protocols. The choice between the two main strategies, Boc/Bzl and Fmoc/tBu, depends on the desired final product and the other amino acids in the sequence. issuu.comnih.gov
In the Boc/Bzl strategy , the temporary Nα-Boc group is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA), while the permanent, benzyl-based side-chain protecting groups are removed at the end of the synthesis with a very strong acid like hydrofluoric acid (HF). nih.gov The Dde group is stable to the repetitive TFA treatments and is removed orthogonally with hydrazine.
In the more common Fmoc/tBu strategy , the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), while the permanent t-butyl-based side-chain groups are removed with TFA during the final cleavage from the resin. sigmaaldrich.com When using a Dde-protected amino acid in this context, it is crucial to protect the N-terminal amine with a Boc group before Dde removal. This is because hydrazine can also cleave the Fmoc group. sigmaaldrich.com The N-terminal Boc group prevents the newly exposed N-terminus from reacting during the subsequent side-chain modification or cyclization step. sigmaaldrich.comresearchgate.net
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% Piperidine (B6355638) in DMF) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl, Tos) | t-Butyl-based (e.g., tBu, Trt, Boc) |
| Final Cleavage/Deprotection | Strong acid (e.g., HF, TFMSA) | Acid (e.g., TFA with scavengers) |
| This compound Integration | Dde group is orthogonal; removed with hydrazine. | Dde group is orthogonal. N-terminus must be Boc-protected before hydrazine treatment. |
While SPPS is dominant, solution-phase synthesis remains relevant, particularly for large-scale production of shorter peptides. In this approach, protected amino acids or peptide fragments are coupled in solution, followed by purification at each step. researchgate.netnih.gov this compound can be employed in a fragment condensation strategy. For instance, a peptide fragment containing a C-terminal this compound could be synthesized. After coupling this fragment to another peptide in solution, the Dde group could be selectively removed by hydrazinolysis to allow for further modification or cyclization in the solution phase. unibo.it This requires careful planning of the protecting group strategy to ensure orthogonality and prevent side reactions during the multiple coupling and deprotection steps in solution. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Protocols Incorporating this compound
Peptidomimetics and Constrained Systems
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or non-proteinogenic residues to enhance properties like stability and bioavailability. wiley-vch.de this compound is a valuable precursor for creating such molecules.
Research has shown that peptides containing Dap residues can be converted into peptidomimetics with novel scaffolds. For example, Dap-containing sequences can be cyclized to form imidazolidin-2-one-4-carboxylate (Imi) structures, which impose significant conformational constraints on the peptide backbone. unibo.it The synthesis can be performed in solution by coupling Boc-protected amino acids, including a Dap derivative, and then inducing cyclization. unibo.it
Furthermore, the side chain of Dap, made accessible by removing the Dde group, serves as a point for introducing non-natural functionalities that can constrain the peptide's conformation or add new binding elements. This has been applied in the development of conformationally constrained Src tyrosine kinase inhibitors, where the side chain of a lysine (B10760008) analog (protected with Dde) was linked to another part of the peptide to create a cyclic, constrained inhibitor. nih.gov The use of Dap derivatives is also noted in the synthesis of GLP-1 peptidomimetics and other cell-penetrating molecules, highlighting the versatility of this building block in moving beyond natural peptide structures. nih.govmdpi-res.com
| Molecular Architecture | Synthetic Strategy | Role of this compound | Reference |
|---|---|---|---|
| Branched Peptides | On-resin selective deprotection of side chain and subsequent peptide elongation. | Provides β-amino group for branching after orthogonal Dde removal. | sigmaaldrich.comsigmaaldrich.com |
| Cyclic Peptides (Lactam Bridge) | On-resin intramolecular cyclization between Dap side chain and another residue's side chain. | Serves as one anchor for the cyclic bridge after Dde deprotection. | nih.gov |
| Glycopeptide Analogs | Chemo-enzymatic synthesis; on-resin functionalization. | Provides a site-specific handle for attaching glycan moieties or synthetic lectin components. | nih.govrsc.org |
| Peptidomimetics (e.g., Imi-scaffolds) | Solution or solid-phase cyclization of Dap-containing precursors. | Acts as the precursor residue for the formation of the non-peptidic scaffold. | unibo.it |
Synthesis of Peptidomimetics Incorporating D-Dap Derivatives
The use of D-diaminopropionic acid (D-Dap) derivatives is instrumental in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. medchemexpress.commdpi.com The incorporation of D-Dap can introduce unique structural motifs and functionalities. For instance, D-Dap has been used as a replacement for asparagine in the development of potent macrocyclic peptide antagonists for the melanocortin-4 receptor (mMC4R). nih.gov Furthermore, the diaminopropionic acid scaffold is found in various bioactive peptides, highlighting its importance in creating molecules with therapeutic potential. mdpi.com The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS), where the orthogonal protection offered by compounds like this compound is crucial for the sequential addition of amino acids and other moieties. peptide.commdpi-res.comresearchgate.net
| Application Area | Example Compound/System | Significance |
| Antimicrobial Agents | Poly(DL-diaminopropionic acid) (PDAP) | Kills fungal cells by generating reactive oxygen and inducing apoptosis. mdpi.com |
| Receptor Antagonists | Macrocyclic peptides for mMC4R | D-Dap replaces Asn to create potent antagonists. nih.gov |
| Enzyme Inhibitors | FMDP-peptidomimetics | Act as prodrugs targeting microbial glucosamine-6-phosphate synthase. oup.comresearchgate.net |
Creation of Conformational Constraints for Bioactivity Modulation
Conformational constraint is a key strategy for enhancing the bioactivity and selectivity of peptides. biosynth.com By reducing the inherent flexibility of linear peptides, researchers can lock a molecule into its bioactive conformation, leading to improved receptor binding and resistance to enzymatic degradation. biosynth.comresearchgate.net The incorporation of D-Dap derivatives can introduce bends or turns in the peptide backbone, effectively creating these constraints. beilstein-journals.org For example, cyclization of peptides through the side chain of a Dap residue can generate rigid structures. upc.edu This approach has been successfully used to develop β-hairpin peptide mimetics and other conformationally constrained peptides that modulate protein-protein interactions. nih.govnih.gov Techniques like introducing a (D)-Pro-Pro sequence or a dibenzofuran (B1670420) moiety are also employed to nucleate β-hairpin structures. nih.gov
| Constraint Strategy | Resulting Structure | Impact on Bioactivity |
| Side-chain cyclization via Dap | Macrocyclic peptides | Enhanced stability and receptor affinity. upc.edu |
| Incorporation of D-amino acids | β-turns, β-hairpins | Mimics bioactive conformation, improves target specificity. biosynth.combeilstein-journals.orgnih.gov |
| Rigid Scaffolds (e.g., dibenzofuran) | Nucleated β-hairpins | Stable secondary structures with potent inhibitory activity. nih.gov |
Scaffold Design for Structure-Activity Relationship (SAR) Studies
This compound is an invaluable tool for designing molecular scaffolds to perform detailed structure-activity relationship (SAR) studies. iris-biotech.deacs.org SAR studies systematically alter the structure of a molecule to understand how these changes affect its biological activity, providing crucial information for drug design and optimization. oup.comacs.orgresearchgate.net The orthogonal nature of the Boc and Dde protecting groups allows for the site-specific introduction of a wide variety of functional groups onto the D-Dap scaffold. This enables the systematic exploration of how different side chains at a specific position influence the peptide's interaction with its target. For example, in the development of antimicrobial peptidomimetics, SAR studies involving glutamine analogues linked to peptides helped to elucidate the structural requirements for transport into bacterial cells. oup.com Similarly, SAR studies on macrocyclic peptides targeting melanocortin receptors have utilized Dap residues to explore the impact of different functionalities on agonist versus antagonist activity. nih.gov
Bioconjugation and Chemical Probe Development
The unique diamino functionality of D-Dap, made accessible through the selective removal of its side-chain protecting group, is extensively utilized in bioconjugation and the development of chemical probes. mdpi.com
Incorporation of Click Chemistry Handle Derivatives (e.g., Azide-Modified Dap)
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency and specificity. chemimpex.comchemimpex.comiris-biotech.de D-Dap derivatives can be readily modified to incorporate "click chemistry handles," such as an azide (B81097) group. chemimpex.com The resulting azide-modified Dap building block, for example, Nβ-Azido-D-2,3-diaminopropionic acid, can be incorporated into a peptide sequence. chemimpex.com The azide group can then be specifically reacted with an alkyne-containing molecule, facilitating the rapid and stable linkage of different molecular entities. chemimpex.comgoogle.com This approach is widely used in drug development, materials science, and for labeling biomolecules for imaging studies. chemimpex.comchemimpex.com
| Click Chemistry Handle | Reaction Partner | Application |
| Azide-modified Dap | Alkyne-containing molecule | Drug development, bioconjugation, labeling. chemimpex.comchemimpex.com |
| Alkyne-modified Dap | Azide-containing molecule | Protein labeling and tracing. iris-biotech.de |
Design and Synthesis of Chemical Probes and Tagging Reagents
The versatility of D-Dap derivatives makes them ideal for the design and synthesis of chemical probes and tagging reagents. chemimpex.com These tools are crucial for studying biological processes, such as protein-protein interactions and enzyme mechanisms. By incorporating a Dap residue modified with a reporter group (e.g., a fluorophore) or an affinity tag, researchers can create probes to track the localization and interactions of biomolecules in real-time. chemimpex.com For example, replacing a catalytic cysteine or serine residue in an enzyme with Dap allows for the trapping of acyl-enzyme intermediates as stable amide-linked complexes, providing valuable structural and mechanistic insights. nih.govacs.org Furthermore, the synthesis of reagents like Nα-(tert-butyloxycarbonyl)-Nβ-(bromoacetyl)diaminopropionic acid (BBDap) provides a means to introduce reactive bromoacetyl groups into peptides, which can then be used for specific conjugation or cyclization. nih.gov
Material Science Applications of Modified Peptides
The non-proteinogenic amino acid N-alpha-t-Butyloxycarbonyl-N-beta-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-D-2,3-diaminopropionic acid, commonly known as this compound, serves as a critical building block for the synthesis of advanced peptides tailored for material science. chemimpex.com Its stability, reactivity, and unique orthogonal protection scheme are instrumental in the design of novel biomaterials. chemimpex.com The compound features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amine and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the beta-amine. This arrangement is central to its utility.
The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the Dde group is selectively cleaved under mild conditions using hydrazine or hydroxylamine (B1172632). researchgate.netrsc.orgsigmaaldrich.com This orthogonality allows for the precise, site-specific modification of the beta-amino group on the diaminopropionic acid residue within a peptide sequence, without disturbing the rest of the peptide chain or its N-terminal protection. researchgate.netsigmaaldrich.com This capability enables the construction of complex, multi-functional peptide architectures essential for creating sophisticated materials such as functionalized hydrogels, peptide-polymer conjugates, and engineered bioactive surfaces.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1263047-33-1 | chemimpex.comiris-biotech.de |
| Molecular Formula | C18H28N2O6 | chemimpex.comiris-biotech.de |
| Molecular Weight | 368.43 g/mol | iris-biotech.deissuu.com |
| Appearance | White crystalline powder | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Melting Point | 143-149 °C | chemimpex.com |
| Storage Temperature | 2-8 °C | iris-biotech.de |
Research Findings on Modified Peptides in Material Science
The unique chemical handles provided by this compound have been leveraged in several areas of material science to create materials with precisely controlled structures and functions.
Hydrogel Functionalization and Drug Delivery: Peptides containing diaminopropionic acid (Dap) residues are used to develop advanced materials like hydrogels for drug delivery and tissue engineering. The incorporation of this compound into a peptide sequence allows for the creation of self-assembling peptides that form the hydrogel scaffold. Following assembly, the Dde group can be selectively removed to expose a primary amine, which can then be used as an attachment point for therapeutic molecules, cross-linkers to tune mechanical properties, or signaling domains to direct cell behavior. This site-specific functionalization is critical for designing "smart" hydrogels that can respond to specific biological cues or deliver payloads in a controlled manner. issuu.comunibo.it
Synthesis of Peptide-Polymer Conjugates: The creation of hybrid materials that combine the biological specificity of peptides with the robust physical properties of synthetic polymers is a significant area of research. This compound is an invaluable tool for synthesizing these peptide-polymer conjugates. A peptide can be assembled using solid-phase peptide synthesis (SPPS), and after selective deprotection of the Dde group, a polymer chain can be grown from or attached to the newly available amine. researchgate.net This approach allows for the creation of well-defined architectures, such as block copolymers with peptide and polymer segments, which are explored for applications in nanotechnology and drug delivery systems. issuu.com
Surface Modification and Biomaterial Engineering: The functionalization of material surfaces with bioactive peptides is a key strategy for improving the biocompatibility and performance of medical implants and diagnostic devices. nih.gov Peptides incorporating a this compound residue can be synthesized and then covalently grafted onto a material surface. The orthogonal removal of the Dde group provides a specific site for further modification, such as the attachment of cell-adhesive sequences (e.g., RGD), antimicrobial agents, or diagnostic probes. issuu.comnih.gov This method enables the dense and controlled presentation of functional molecules on a surface, which can be used to guide tissue integration or prevent bacterial colonization.
Development of Theranostic Nanomaterials: A notable application of Dap derivatives is in the construction of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. In one study, a related building block, Fmoc-D-Dap(Dde)-OH, was used as a trivalent linker in a peptide targeting somatostatin (B550006) receptor 2 (sstr2), which is overexpressed in many neuroendocrine tumors. nih.govtum.de The Dap residue's orthogonal handles were used to attach both a DOTA chelator for a therapeutic radioisotope (like Lutetium-177) and a silicon-based fluoride (B91410) acceptor (SiFA) for a diagnostic PET imaging isotope (Fluorine-18). nih.gov This elegant design, enabled by the chemistry of the Dap derivative, allows the same molecule to be used for both imaging to locate tumors and for delivering targeted radiotherapy.
Summary of Material Science Applications
| Application Area | Role of this compound | Resulting Material/System | Reference |
|---|---|---|---|
| Hydrogels | Provides a site for post-assembly functionalization with drugs or cross-linkers. | Functionalized, stimuli-responsive hydrogels for drug delivery and tissue engineering. | issuu.comunibo.it |
| Peptide-Polymer Conjugates | Enables site-specific initiation or attachment of polymer chains to a peptide backbone. | Well-defined hybrid biomaterials with combined biological and physical properties. | researchgate.netissuu.com |
| Surface Modification | Acts as a handle for grafting functional molecules onto biomaterial surfaces. | Bioactive surfaces for medical implants, biosensors, and tissue scaffolds. | issuu.comnih.gov |
| Theranostic Agents | Serves as a branching point to link both diagnostic and therapeutic moieties to a targeting peptide. | Multifunctional nanomaterials for simultaneous cancer imaging and therapy. | nih.govtum.de |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-alpha-t-Butyloxycarbonyl-N-beta-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-D-2,3-diaminopropionic acid |
| Boc | tert-Butyloxycarbonyl |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| Dap | 2,3-diaminopropionic acid |
| TFA | Trifluoroacetic acid |
| Fmoc-D-Dap(Dde)-OH | N-alpha-(9-Fluorenylmethoxycarbonyl)-N-beta-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-D-2,3-diaminopropionic acid |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |
| SiFA | Silicon-based fluoride acceptor |
| SPPS | Solid-phase peptide synthesis |
Spectroscopic and Computational Characterization in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of complex peptide derivatives containing Boc-D-Dap(dde)-OH. While standard 1D NMR (like ¹H NMR) is used for routine confirmation of synthesis, more sophisticated 2D NMR techniques are crucial for elucidating the three-dimensional structure and conformational dynamics in solution. researchgate.netchemicalbook.com
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to identify spatial proximities between protons within the peptide. For instance, NOESY spectra can reveal long-range cross-peaks between the α-proton of a Dap residue and amide protons of adjacent or even distant residues in the sequence. unipd.it These correlations are critical for defining secondary structures like β-turns and helices. unipd.itresearchgate.net In one study, NOESY cross-peaks involving the Dap N–H and αC–H protons helped confirm the adoption of a 3₁₀-helical conformation in a series of bis-ferrocenyl homopeptides. unipd.it
Table 1: Representative NMR Techniques for Analyzing Dap-Containing Peptides
| NMR Technique | Information Obtained | Research Application Example |
| ¹H NMR | Confirms the presence of characteristic protons of the Boc, dde, and Dap moieties. | Routine check of successful synthesis and purification. chemicalbook.comacs.org |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Structural confirmation of purified Fmoc-Ddap-OH. rsc.org |
| COSY | Identifies scalar-coupled protons, revealing through-bond connectivity. | Elucidation of amino acid side-chain spin systems. |
| NOESY | Detects through-space correlations between protons (<5 Å apart). | Determination of peptide secondary structure (e.g., turns, helices). unipd.itresearchgate.net |
| ROESY | Similar to NOESY, but more effective for molecules with intermediate correlation times. | Conformational analysis of medium-sized peptides. |
Mass Spectrometry Techniques for Peptide Sequence Verification and Modification Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides containing this compound, providing rapid and accurate determination of molecular weight, sequence verification, and analysis of modifications. Electrospray ionization (ESI-MS) is commonly used to confirm the identity and assess the purity of newly synthesized Dap-containing peptides. mdpi.comiucr.org
For de novo sequencing, tandem mass spectrometry (MS/MS) methodologies are employed. thermofisher.comsepscience.com In this process, a specific peptide ion is selected and fragmented, typically through collision-activated dissociation (CAD). The resulting fragment ions (primarily b- and y-ions) create a spectral fingerprint from which the amino acid sequence can be deduced. sepscience.com The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the precise placement of the Dap unit within the peptide chain.
Post-source decay (PSD) in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another powerful method for peptide sequencing. nih.gov This technique can generate extensive fragment ion series, often allowing for the reading of long, uninterrupted sequences of amino acid residues from a single spectrum. nih.gov Such high-sensitivity methods are invaluable for confirming the structure of complex synthetic peptides and identifying any unintended modifications that may have occurred during synthesis or deprotection steps.
Table 2: Common Mass Spectrometry Ionization and Analysis Methods for Peptides
| Technique | Acronym | Primary Use in Peptide Analysis |
| Electrospray Ionization | ESI | Soft ionization method for producing intact molecular ions from solution; often coupled with liquid chromatography (LC-MS). iucr.orgthermofisher.com |
| Matrix-Assisted Laser Desorption/Ionization | MALDI | Soft ionization method for analyzing solid samples, suitable for high-throughput analysis and imaging. nih.gov |
| Tandem Mass Spectrometry | MS/MS | Structural elucidation and sequencing by fragmenting a selected precursor ion. sepscience.com |
| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements, enabling determination of elemental composition and confident identification. rsc.org |
Circular Dichroism Spectroscopy for Conformational Studies of Modified Peptides
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution. subr.edu It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone amides. subr.edu This technique is frequently applied to study the conformational impact of incorporating Dap residues into peptide sequences.
Studies on various Dap-containing peptides have shown that the introduction of Dap often does not significantly disrupt the pre-existing secondary structure of the parent peptide. nih.gov For example, in one study, the replacement of threonine with Dap in a channel-forming peptide did not alter the α-helical content, as indicated by the characteristic double minima at approximately 208 and 222 nm in the CD spectra. nih.gov Similarly, other research has demonstrated that Dap-rich peptides can adopt stable α-helical conformations at neutral pH. nih.gov
However, the conformation can be sensitive to environmental factors. The protonation state of the Dap side-chain amino group is pH-dependent, and changes in pH can lead to significant conformational rearrangements, which are readily monitored by CD spectroscopy. nih.gov The technique is also used to study the binding of Dap-containing peptides to target molecules, such as proteins, by observing changes in the CD spectrum of the protein upon peptide binding, which can indicate alterations in its secondary structure. cnr.it
Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelengths of Key Features (nm) |
| α-Helix | Negative bands at ~222 and ~208 nm; Positive band at ~192 nm. nih.govannualreviews.org |
| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm. |
| β-Turn (Type II) | Positive band at ~200-210 nm. annualreviews.org |
| Random Coil | Strong negative band near 200 nm. |
Computational Chemistry and Molecular Dynamics Simulations of Dap-Containing Peptides
Computational methods provide invaluable insights into the behavior of Dap-containing peptides at an atomic level, complementing experimental data from spectroscopy.
Molecular dynamics (MD) simulations are widely used to explore the conformational landscape of peptides containing diaminopropionic acid. univ-rennes1.frbibliotekanauki.pl By simulating the movements of atoms over time, MD can predict stable conformations, fluctuations, and the influence of the solvent environment. These simulations can help reconcile apparent discrepancies between NMR and CD data by providing a dynamic picture of the peptide's structural ensemble. annualreviews.org
Computational chemistry is not only used for analysis but also for the rational, in silico design of novel Dap derivatives with specific properties. nih.gov Molecular docking, for instance, is a computational technique used to predict the preferred binding mode of a ligand (such as a Dap-containing peptide) to a receptor, like a protein or enzyme. nih.govscilit.com This is crucial in drug discovery for designing peptides with enhanced binding affinity and specificity.
By modifying the structure of Dap derivatives in a computational model, researchers can screen virtual libraries of compounds to identify candidates with desired characteristics before undertaking their chemical synthesis. nih.gov For example, computational methods can be used to predict how changes in the protecting groups or substitutions on the Dap side-chain will affect the peptide's conformation, solubility, or interaction with a biological target. This predictive power accelerates the development of new peptide-based therapeutics and research tools.
Challenges and Future Directions in the Research of Boc D Dap Dde Oh and Its Derivatives
Overcoming Synthetic Hurdles in Complex Peptide Synthesis
The incorporation of Boc-D-dap(dde)-OH into intricate peptide sequences is not without its difficulties. While its use can streamline certain synthetic pathways, challenges related to coupling efficiency and potential side reactions persist. chemimpex.comnih.gov For instance, the acylation of the Dde-protected amino group can be sluggish, sometimes necessitating extended reaction times and an excess of reagents to ensure complete conversion. nih.gov
A significant challenge lies in the potential for the Dde group to migrate, particularly in certain peptide sequences. This migration can lead to the formation of isomeric impurities that are difficult to separate from the desired product. mdpi.com Researchers are actively investigating optimized coupling conditions and alternative activation methods to mitigate these issues. For example, the use of specific coupling reagents like HCTU and collidine has shown promise in improving acylation efficiency. nih.gov Furthermore, exchanging the Nα-Fmoc group for a Boc group on the terminal residue before Dde deprotection can prevent the undesired removal of the N-terminal protecting group. researchgate.net
Development of Novel Orthogonal Protecting Groups for Diaminopropionic Acid
The success of this compound hinges on the principle of orthogonal protection, where one protecting group can be removed without affecting the other. organic-chemistry.org While the Boc/Dde combination is effective, the development of new orthogonal protecting groups for diaminopropionic acid (Dap) remains a vibrant area of research. mdpi.comtandfonline.com The goal is to expand the synthetic toolbox, offering chemists greater flexibility in designing complex peptide architectures.
Several alternative protecting groups are being explored, each with its own unique cleavage conditions. These include:
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): A more sterically hindered version of Dde, ivDde exhibits reduced migration and is often preferred for its enhanced stability. sigmaaldrich.comnih.gov
Alloc (Allyloxycarbonyl): This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, but can be selectively cleaved using palladium catalysis. sigmaaldrich.com However, its compatibility with hydrazine-based Dde removal requires careful consideration. sigmaaldrich.com
Azido Group: Azides can be selectively reduced to amines under mild conditions, offering another layer of orthogonality. sigmaaldrich.comiris-biotech.de
The following table summarizes some key orthogonal protecting groups for the side chain of diaminopropionic acid when the alpha-amino group is protected by Fmoc:
| Protecting Group | Abbreviation | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis |
| Azido | N₃ | Reduction (e.g., with thiols or phosphines) |
Future efforts will likely focus on designing protecting groups with even more distinct and milder cleavage conditions. The ideal protecting group would be completely stable throughout various synthetic steps and removable with high selectivity and efficiency, leaving the rest of the molecule intact.
Expanding the Scope of Site-Specific Functionalization and Bioconjugation Methods
The ability to selectively deprotect the side chain of a Dap residue incorporated into a peptide opens up a world of possibilities for site-specific functionalization and bioconjugation. chemimpex.com This allows for the attachment of various molecules, such as fluorescent dyes, imaging agents, or drug payloads, to a precise location on the peptide backbone.
Current methods often involve the deprotection of the Dde group on the solid phase, followed by the coupling of the desired molecule to the newly liberated amine. sigmaaldrich.com This strategy has been successfully employed in the synthesis of branched and cyclic peptides. sigmaaldrich.com
The future of this field lies in the development of more sophisticated and versatile bioconjugation strategies. This includes the exploration of "click chemistry" reactions, which are known for their high efficiency and specificity. issuu.com By incorporating an azide (B81097) or alkyne functionality onto the Dap side chain, researchers can utilize copper-catalyzed or strain-promoted azide-alkyne cycloadditions to attach a wide range of molecules. issuu.com
Furthermore, the development of linkers that can be attached to the Dap side chain and then used to conjugate larger biomolecules, such as proteins or antibodies, is a promising area of research. issuu.com This could lead to the creation of highly specific and potent antibody-drug conjugates (ADCs) for targeted cancer therapy. issuu.com
Emerging Applications in Drug Discovery and Chemical Biology beyond Current Paradigms
This compound and its derivatives are already valuable tools in drug discovery, particularly in the design of novel peptide-based therapeutics. chemimpex.comncats.io The ability to create complex peptide architectures allows for the development of potent and selective ligands for various biological targets. google.com
Emerging applications are poised to expand beyond traditional peptide drug discovery. One exciting area is the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that can recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. issuu.com The unique properties of this compound make it an ideal scaffold for constructing these complex molecules.
Another promising avenue is the use of Dap-containing peptides as probes to study biological processes. By attaching fluorescent tags or other reporter molecules to the Dap side chain, researchers can track the localization and interactions of these peptides within living cells. This can provide valuable insights into cellular signaling pathways and disease mechanisms.
The development of peptides with tailored pH-responsive properties, achieved by manipulating the ionization state of Dap side chains, is another area of active research. nih.gov Such peptides could be used for the targeted delivery of therapeutic agents to specific cellular compartments, such as the acidic environment of endosomes. nih.gov
Integration with Automated Synthesis and High-Throughput Methodologies
The increasing demand for large libraries of peptides for drug screening and other applications has driven the development of automated synthesis and high-throughput methodologies. iris-biotech.demdpi.com Integrating this compound into these automated platforms presents both opportunities and challenges.
While automated peptide synthesizers can handle standard Fmoc and Boc chemistries, the specific requirements for Dde deprotection, such as the use of hydrazine, may require modifications to existing protocols and instrumentation. nih.gov Ensuring the complete and selective removal of the Dde group without affecting other parts of the peptide is crucial for the successful synthesis of high-quality peptide libraries.
Future advancements in this area will likely involve the development of new resins and linkers that are more compatible with automated synthesis and the specific chemistry of this compound. researchgate.net Additionally, the optimization of software and fluidics on automated synthesizers will be necessary to accommodate the unique reaction conditions required for handling this specialized amino acid derivative. The successful integration of this compound into high-throughput platforms will significantly accelerate the discovery and development of new peptide-based drugs and research tools. iris-biotech.de
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. scribd.com Applying these principles to the synthesis and use of this compound presents a significant challenge and a key area for future research.
Current synthetic routes to this compound and its use in peptide synthesis often involve the use of hazardous solvents and reagents. For example, DMF, a common solvent in peptide synthesis, is facing increasing regulatory scrutiny due to its toxicity. scribd.com Finding greener alternatives to such solvents is a high priority.
Future research will focus on developing more environmentally benign synthetic methods. This could include the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Additionally, the development of solvent-free or water-based reaction conditions for peptide synthesis would significantly reduce the environmental impact of this technology.
Another aspect of green chemistry is the development of more atom-economical reactions, where a higher proportion of the atoms in the reactants are incorporated into the final product. This can be achieved by designing more efficient synthetic routes and minimizing the use of protecting groups. While protecting groups are currently essential for the synthesis of complex peptides using this compound, the long-term goal would be to develop methods that require minimal or no protection, thereby simplifying the synthesis and reducing waste. scribd.com
Q & A
Q. What ethical and safety protocols are critical when handling this compound in biochemical studies?
- Methodological Answer : Risk assessments for hydrazine exposure (dde deprotection) and waste disposal must comply with institutional guidelines. Use fume hoods for volatile reagents and MSDS databases to preempt hazards. Ethical reviews are mandatory if synthesizing bioactive peptides for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
